

Application Note: LC-MS/MS Quantification of BM635 Mesylate in Biological Matrices

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Compound of Interest

Compound Name: BM635 (mesylate)

Cat. No.: B12423382

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Abstract

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of BM635, a 1,5-diarylpyrrole derivative and potent inhibitor of the mycobacterial transporter MmpL3. While BM635 is administered as a mesylate salt to enhance aqueous solubility (from <1 µg/mL to >300 µg/mL), this method quantifies the protonated free base (

) in plasma. The workflow utilizes Liquid-Liquid Extraction (LLE) to mitigate matrix effects associated with the compound's high lipophilicity (LogD

~8.1), ensuring high sensitivity (LLOQ ~1–5 ng/mL) suitable for preclinical PK profiling.

Introduction & Scientific Rationale

The Analyte: BM635

BM635 is a lead compound targeting multi-drug resistant (MDR) Mycobacterium tuberculosis. It functions by inhibiting MmpL3, a transporter essential for shuttling mycolic acids to the bacterial cell wall.[1]

- Chemical Nature: Highly lipophilic pyrrole core with a morpholine side chain.

- Salt Form: The mesylate salt (methanesulfonate) is critical for bioavailability. In the LC-MS source, the salt dissociates; the mesylate anion () is removed in the waste, and the positive electrospray mode detects the protonated BM635 cation.

Analytical Challenges & Strategy

Challenge	Scientific Solution
High Lipophilicity (LogD > 8)	Liquid-Liquid Extraction (LLE): Protein precipitation (PPT) often leaves residual lipids that suppress ionization for hydrophobic drugs. LLE with MTBE or Ethyl Acetate provides a cleaner extract.
Adsorption Losses	Low-Binding Plastics: Use polypropylene tubes and avoid glass silanization issues. Add 0.1% Formic Acid to the reconstitution solvent to prevent sticking.
Carryover	Needle Wash: A strong organic wash (ACN:IPA:Acetone) is required to remove the "sticky" lipophilic residues from the injector needle.

Materials & Instrumentation

- Reference Standard: BM635 Mesylate (Purity >98%).^[2]
- Internal Standard (IS): BM212 (structural analog) or Verapamil-d3 (generic lipophilic IS).
- Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).
- Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Experimental Protocol

Stock Solution Preparation

- BM635 Stock (1 mg/mL): Dissolve BM635 Mesylate in DMSO. (Note: The salt is soluble in DMSO; aqueous stock is not recommended for long-term storage due to potential precipitation).
- Working Solutions: Dilute stock in 50:50 ACN:Water to create calibration standards (1 – 2000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to PPT for BM635 due to its extreme hydrophobicity, effectively removing plasma phospholipids.

- Aliquot: Transfer 50 μ L of plasma into a 1.5 mL Eppendorf tube.
- IS Addition: Add 10 μ L of Internal Standard working solution (e.g., 500 ng/mL). Vortex 10 sec.
- Extraction: Add 500 μ L of MTBE (Methyl tert-butyl ether).
 - Alternative: Ethyl Acetate can be used if MTBE is unavailable, but MTBE usually provides a cleaner supernatant for basic drugs.
- Agitation: Vortex vigorously for 5 mins or shake on a plate shaker at 1000 rpm.
- Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.
- Transfer: Transfer 400 μ L of the upper organic layer to a clean 96-well plate or glass vial.
- Evaporation: Dry under a nitrogen stream at 40°C.
- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (50:50 ACN:0.1% FA in Water). Vortex well.

LC-MS/MS Conditions

Chromatography (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).

- Why: The ethylene-bridged hybrid (BEH) particle handles high pH if needed, but works excellently at low pH for basic analytes like BM635.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 - 0.5 min: 10% B (Load)
 - 0.5 - 2.5 min: 10% -> 95% B (Elute lipophilic analyte)
 - 2.5 - 3.5 min: 95% B (Wash column)
 - 3.5 - 3.6 min: 95% -> 10% B
 - 3.6 - 5.0 min: 10% B (Re-equilibrate)

Mass Spectrometry (MRM Parameters)

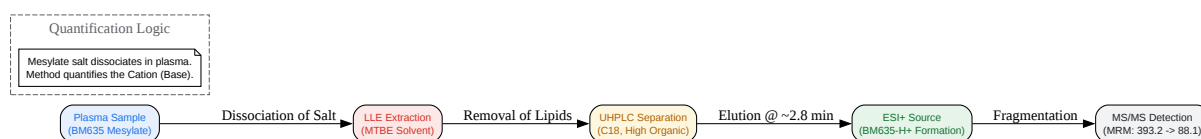
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.

MRM Transitions: Note: Transitions should be optimized by infusing the standard. Below are the predicted transitions based on the BM635 structure (Morpholine-Pyrrole cleavage).

Analyte	Precursor (Q1)	Product (Q3)	CE (eV)	Role
BM635	393.2 ()	88.1 (Morpholine ring)	35	Quantifier
BM635	393.2	306.1 (Loss of Morpholine)	25	Qualifier
IS (Verapamil)	455.3	165.1	30	Internal Std

Method Logic & Pathway Visualization

The following diagram illustrates the bioanalytical workflow and the ionization logic for BM635.



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Caption: Workflow for BM635 quantification, highlighting the dissociation of the mesylate salt and the critical LLE step for lipid removal.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA M10 Guidelines), the method must pass the following criteria:

Parameter	Acceptance Criteria	Experimental Note
Linearity		Weighting is recommended due to the wide dynamic range.
Accuracy	(20% at LLOQ)	Run QCs at Low, Medium, and High concentrations (e.g., 3, 100, 1600 ng/mL).
Precision	CV	Intra-day (n=5) and Inter-day (3 days).
Matrix Effect		Compare post-extraction spike vs. neat solution. High lipophilicity makes this critical.
Recovery	Consistent (>50%)	Ensure MTBE extracts the drug efficiently; if low, try Ethyl Acetate.

Troubleshooting & "Field-Proven" Tips

- Peak Tailing: BM635 contains a basic nitrogen (morpholine). If peak tailing occurs, increase the Ammonium Formate concentration in the aqueous mobile phase to 5-10 mM to mask silanols.
- Carryover: Due to LogD ~8.1, BM635 sticks to tubing.
 - Fix: Use a needle wash of ACN:Isopropanol:Acetone (40:40:20) + 0.1% FA.
- Solubility Crash: Do not dilute the DMSO stock directly into 100% water. Dilute into 50% ACN/Water to prevent precipitation of the lipophilic free base.

References

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